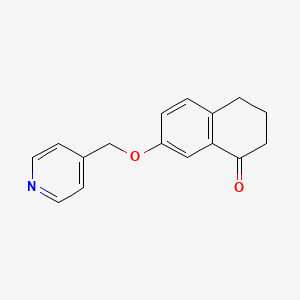
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry This compound, in particular, features a tert-butylamino group at the 2-position, a bromine atom at the 6-position, and an aldehyde group at the 3-position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2-(tert-butylamino)quinoline followed by formylation at the 3-position. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(Tert-butylamino)-6-bromoquinoline-3-carboxylic acid.
Reduction: 2-(Tert-butylamino)-6-bromoquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound can be used in studies to investigate the biological activity of quinoline derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It can serve as a probe to study the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde is largely dependent on its interaction with biological targets. The quinoline ring system is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The tert-butylamino group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
類似化合物との比較
Similar Compounds
2-(Tert-butylamino)quinoline: Lacks the bromine and aldehyde groups, resulting in different chemical reactivity and biological activity.
6-Bromoquinoline-3-carbaldehyde: Lacks the tert-butylamino group, which may affect its lipophilicity and cellular uptake.
2-Amino-6-bromoquinoline-3-carbaldehyde: Contains an amino group instead of a tert-butylamino group, which may influence its chemical properties and biological interactions.
Uniqueness
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde is unique due to the presence of all three functional groups: the tert-butylamino group, the bromine atom, and the aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
特性
分子式 |
C14H15BrN2O |
|---|---|
分子量 |
307.19 g/mol |
IUPAC名 |
6-bromo-2-(tert-butylamino)quinoline-3-carbaldehyde |
InChI |
InChI=1S/C14H15BrN2O/c1-14(2,3)17-13-10(8-18)6-9-7-11(15)4-5-12(9)16-13/h4-8H,1-3H3,(H,16,17) |
InChIキー |
UDALGBNBAJXCHK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC1=C(C=C2C=C(C=CC2=N1)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-methoxy-1-{4-[3-(3-phenylisoxazol-5-yl)propyl]piperazinyl}Benzene](/img/structure/B8517259.png)






![5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-[(2-methyl-1-propenyl)thio]phenyl]-3-(4-pyridinyl)-](/img/structure/B8517310.png)
![5-Dimethylamino-benzo[B]thiophene-2-carboxylic acid ethyl ester](/img/structure/B8517326.png)


